Product packaging for 1-(6-bromo-1H-indol-2-yl)ethanone(Cat. No.:)

1-(6-bromo-1H-indol-2-yl)ethanone

Cat. No.: B11872969
M. Wt: 238.08 g/mol
InChI Key: FLQRMRMSZIPRDY-UHFFFAOYSA-N
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Description

Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indole nucleus is a prime example of such a scaffold. rsc.orgnih.gov Its structural rigidity, coupled with the presence of a hydrogen bond donor (the N-H group) and an aromatic system, allows for a variety of interactions with biological macromolecules, including proteins and enzymes. researchgate.netnih.gov This versatility has led to the development of a plethora of indole-containing drugs with diverse therapeutic applications. researchgate.netrsc.orgnih.gov

The significance of the indole scaffold is evident in the number of FDA-approved drugs that incorporate this core structure. These medications target a wide array of conditions, showcasing the broad utility of the indole nucleus in medicinal chemistry.

Table 1: Examples of FDA-Approved Indole-Containing Drugs

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
SumatriptanAnti-migraine
OndansetronAnti-emetic
FluvastatinCholesterol-lowering
ZiprasidoneAntipsychotic

Significance of Substituted Indole Derivatives in Bioactive Compounds

While the core indole structure is important, the true diversity and therapeutic potential of this class of compounds are unlocked through the introduction of various substituents at different positions of the indole ring. researchgate.netchemicalbook.com The nature and position of these substituents can profoundly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov

Researchers have extensively explored the substitution patterns of the indole ring to modulate biological activity. researchgate.netnih.gov For instance, modifications at the N-1, C-2, C-3, and C-5 positions have yielded compounds with a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govresearchgate.netnih.gov The ability to fine-tune the biological properties of indole derivatives through targeted substitution makes them a highly valuable class of compounds in the quest for new and improved medicines. researchgate.net

Role of Halogen Substituents, Specifically Bromine, in Modulating Indole Scaffold Research

The introduction of halogen atoms, particularly bromine, into the indole scaffold has proven to be a powerful strategy in medicinal chemistry. bldpharm.com Halogenation can significantly impact a molecule's biological activity through various mechanisms. Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability.

Contextualization of 1-(6-Bromo-1H-indol-2-yl)ethanone within Indole Chemistry Research

The compound this compound, also known as 2-acetyl-6-bromo-1H-indole, is a specific substituted indole derivative. Its structure features a bromine atom at the C-6 position of the indole ring and an acetyl group at the C-2 position. The presence of these two substituents on the indole scaffold suggests its potential as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

While extensive research exists on various substituted indoles, specific studies focusing solely on the synthesis and biological evaluation of this compound are not widely documented in publicly available literature. However, its constituent parts, the 6-bromoindole (B116670) core and the 2-acetylindole (B14031) motif, are well-established in medicinal chemistry. The C2-acylation of indoles is a known synthetic transformation, and 6-bromoindole is a commercially available starting material. Therefore, this compound represents a synthetically accessible molecule that can serve as a building block for the creation of a diverse library of compounds for biological screening. Its strategic placement of a reactive acetyl group and a modulating bromine atom makes it an intriguing subject for further investigation in the field of indole chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B11872969 1-(6-bromo-1H-indol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-(6-bromo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

FLQRMRMSZIPRDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

Chemical Reactivity and Functionalization Strategies of 1 6 Bromo 1h Indol 2 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the reactivity of specific positions on the ring is influenced by the existing substituents. The acetyl group at the C-2 position is electron-withdrawing, which deactivates the heterocyclic portion of the indole for electrophilic attack. Conversely, this deactivation makes the indole ring more amenable to nucleophilic substitution, a reaction type less common for unsubstituted indoles.

Research on related indole structures, such as 1-methoxy-6-nitroindole-3-carbaldehyde, demonstrates that the C-2 position is highly susceptible to regioselective nucleophilic attack. nii.ac.jp In these cases, various nitrogen, sulfur, and carbon-centered nucleophiles can displace a leaving group at the C-2 position. nii.ac.jp While 1-(6-bromo-1H-indol-2-yl)ethanone lacks a leaving group at C-2, the principle highlights the activated nature of the indole core. Nucleophilic attack on the indole ring of similar compounds has been shown to proceed with various nucleophiles, as detailed in the table below.

Table 1: Examples of Nucleophilic Substitution on an Activated Indole Core nii.ac.jp
NucleophileBaseSolventProductYield (%)
PiperidineNaHDMF2-(Piperidin-1-yl) derivative92
Pyrrole (B145914)NaHDMF2-(Pyrrol-1-yl) derivative98
IndoleNaHDMF2-(Indol-1-yl) derivative96
ImidazoleNaHDMF2-(Imidazol-1-yl) derivative97
Sodium thiomethoxide (NaSMe)N/ADMF2-(Methylthio) derivative98

Data based on reactions with 1-methoxy-6-nitroindole-3-carbaldehyde as the substrate.

Transformations of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group at the C-2 position is a versatile handle for a wide range of chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The carbonyl moiety of the ethanone group can undergo standard transformations. A primary example is its reduction to an alcohol. For the isomeric compound 1-(6-bromo-1H-indol-4-yl)ethanone, this reduction is readily achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding ethanol (B145695) derivative. This reaction is directly analogous for the 2-yl isomer.

Furthermore, the ethanone group can be a precursor to other functionalities. For instance, oxidation could convert it into a carboxylic acid. This acid can then be derivatized, such as through amidation. Studies on the related 2-(6-bromo-1H-indol-1-yl)acetic acid show its successful conversion to amides using standard peptide coupling reagents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Table 2: Representative Transformations of the Ethanone Group and its Derivatives
TransformationReagentsProduct TypeSource Reference
Reduction of CarbonylNaBH₄ or LiAlH₄Alcohol
Amide Formation (from corresponding acid)EDC, HOBt, AmineAmide nih.gov

Reactions are based on analogous transformations in closely related indole compounds.

Reactivity of the Bromo-substituent for Further Derivatization

The bromine atom at the C-6 position is a key site for introducing molecular complexity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

For the related isomer, 1-(6-bromo-1H-indol-4-yl)ethanone, the bromine atom can be replaced by various nucleophiles, including amines and thiols. A more versatile and widely used approach is the use of cross-coupling reactions. The Suzuki reaction, in particular, is effective for creating new carbon-carbon bonds. Research has demonstrated that the bromine atom of 6-bromoindole (B116670), the parent core of the title compound, can be successfully coupled with boronic acids in the presence of a palladium catalyst to form new biaryl or vinyl-substituted indoles. nih.gov

The conditions for such cross-coupling reactions are well-established. A typical catalytic system involves a palladium source, such as [PdCl₂(dcpf)] (where dcpf is 1,1'-bis(dicyclohexylphosphino)ferrocene), and a base like potassium phosphate (B84403) (K₃PO₄) in an anhydrous solvent like 1,4-dioxane. nih.gov

Table 3: Derivatization Strategies for the Bromo-Substituent
Reaction TypeTypical ReagentsProductSource Reference
Nucleophilic Aromatic SubstitutionAmines, Thiols with a base6-Amino or 6-Thioether Indole Derivative
Suzuki Cross-CouplingAr-B(OH)₂, Pd catalyst (e.g., [PdCl₂(dcpf)]), K₃PO₄6-Aryl Indole Derivative nih.govnih.gov

Data is based on reactions performed on the 6-bromoindole core or its closely related isomers.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. The indole nucleus is a common participant in such reactions. While specific MCRs starting with this compound are not extensively documented, the general reactivity of indoles in these processes provides a clear blueprint for potential applications.

For example, a one-pot methodology has been developed for the synthesis of complex benzo[f]indole-4,9-dione derivatives through the reaction of an indole, an arylglyoxal monohydrate, and 2-amino-1,4-naphthoquinone. researchgate.netnih.gov This type of reaction, which forms multiple new carbon-carbon and carbon-nitrogen bonds in a single operation, highlights the potential of using this compound as the indole component to rapidly generate novel and diverse heterocyclic scaffolds. researchgate.netnih.gov The presence of the bromo and ethanone functionalities would be carried into the final complex product, offering further sites for subsequent derivatization.

Pharmacological Investigation and Molecular Targeting of 1 6 Bromo 1h Indol 2 Yl Ethanone and Indole 2 Yl Ethanone Derivatives Preclinical Focus

In Vitro Biological Screening and Potency Evaluation

Indole-based compounds, including 1-(6-bromo-1H-indol-2-yl)ethanone and its derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities. Preclinical in vitro studies have revealed their potential across a spectrum of therapeutic areas, from anticancer to antimicrobial and anti-inflammatory applications.

Antiproliferative and Anticancer Activities in Cell Line Models (e.g., A549, HepG2, MCF-7)

Derivatives of indole-2-yl ethanone (B97240) have demonstrated notable antiproliferative effects against various human cancer cell lines. For instance, certain novel chalcone-thienopyrimidine derivatives have been shown to exhibit moderate to robust cytotoxicity against HepG2 and MCF-7 cancer cells, with some compounds (3b and 3g) displaying more potent anticancer activities than the standard drug 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, compounds 3b and 3g showed antiproliferative activities at the G1 phase against MCF-7 cells. nih.gov In another study, new imatinib (B729) analogs containing an isatin (B1672199) core, which can be derived from indole (B1671886), were tested against A549 (lung cancer) and K562 (chronic myeloid leukemia) cell lines. mdpi.com The 3,3-difluorinated (3a), 5-chloro-3,3-difluorinated (3c), and 5-bromo-3,3-difluorinated (3d) derivatives showed IC50 values of 7.2, 6.4, and 7.3 μM, respectively, in A549 cells, proving more potent than imatinib in this cell line. mdpi.com

Furthermore, the discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of CBP/EP300 bromodomains have shown promise for treating castration-resistant prostate cancer. nih.gov The most potent compound, 32h, had an IC50 value of 0.037 μM and its ester derivative (29h) significantly inhibited the growth of several prostate cancer cell lines. nih.gov Indenopyrimidine-2,5-dione analogs, designed based on the structure of estrogen receptor (ER) agonists/antagonists, were evaluated for their antiproliferative activities against MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells. nih.gov A diethanolamine (B148213) derivative of 4-trifluoromethyl phenyl (compound 30) showed a 77.5-fold stronger binding affinity for ERα over ERβ, indicating its potential as a targeted therapy. nih.gov

A benzimidazole (B57391) derivative, se-182, demonstrated potent cytotoxic action against A549 and HepG2 cell lines with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

Table 1: Antiproliferative Activity of Indole-2-yl Ethanone Derivatives and Related Compounds

Compound/DerivativeCell LineActivityIC50 ValueSource
Chalcone-Thienopyrimidine (3b, 3g)HepG2, MCF-7More potent than 5-FUNot specified nih.gov
Imatinib Analog (3a)A549More potent than imatinib7.2 μM mdpi.com
Imatinib Analog (3c)A549More potent than imatinib6.4 μM mdpi.com
Imatinib Analog (3d)A549More potent than imatinib7.3 μM mdpi.com
1-(1H-indol-1-yl)ethanone (32h)Prostate Cancer CellsCBP/EP300 bromodomain inhibitor0.037 μM nih.gov
Indenopyrimidine-2,5-dione (30)MCF-7 (ER+)High binding affinity to ERα0.004 μM (for ERα) nih.gov
Benzimidazole derivative (se-182)A549Cytotoxic15.80 μM jksus.org
Benzimidazole derivative (se-182)HepG2Cytotoxic15.58 μM jksus.org

Antimicrobial and Antifungal Efficacy

The indole scaffold is a key component in compounds exhibiting antimicrobial and antifungal properties. Synthesis of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone has yielded compounds with pronounced antibacterial activity. ijnc.ir Similarly, 6-bromo-1H-indazole derivatives linked to 1,2,3-triazoles have shown moderate to good inhibition against various bacterial and fungal strains. researchgate.net

Indole carboxylic acid derivatives are also recognized for their antifungal action. nih.gov For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, has demonstrated promising antifungal activities. nih.gov Furthermore, a study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives revealed that many of these compounds exhibited potent and significant antimicrobial and antifungal activities when compared to standard drugs. researchgate.net Substituted indanone derivatives have also been screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing notable efficacy. rjptonline.org

Antiviral Properties and Mechanism Exploration

The antiviral potential of indole derivatives has been explored against a range of viruses. A series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for their broad-spectrum antiviral activity in vitro. nih.gov Some of these compounds showed potent activity, with compound 8f having the highest selectivity index (17.1) against Coxsackie B3 virus, and compound 14f exhibiting potent inhibitory activity against influenza A (IC50 = 7.53 μmol/L). nih.gov The study suggested that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity, whereas an acetyl substituent at the amino group was unfavorable for activity against RNA viruses. nih.gov

Anti-inflammatory and Analgesic Research

Indole and its derivatives have been investigated for their anti-inflammatory and analgesic properties, often targeting enzymes like cyclooxygenase-2 (COX-2). A study focused on synthesizing novel 1-(1H-indol-1-yl)ethanone derivatives and evaluating their effects on the COX-2 enzyme found that compound D-7, 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, possessed the strongest anti-inflammatory and analgesic activity among the tested compounds. eurekaselect.comresearchgate.netconsensus.app

Another study on indole-2-one and 7-aza-2-oxindole derivatives revealed their potential as anti-inflammatory agents by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The indole-2-one series generally showed greater activity, with high molecular polarizability and a low lipid/water partition coefficient being favorable for their anti-inflammatory effects. nih.gov

Antioxidant Potential and Related Biological Effects

The antioxidant properties of indole derivatives have been a subject of significant research. Studies have shown that these compounds can act as effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity is strongly dependent on the type and position of substituents on the indole moiety. nih.gov

A series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their antioxidant activities. researchgate.net Several of these compounds demonstrated significant scavenging activities against 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide (B77818) radicals (SOR). researchgate.net Similarly, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were screened for their antioxidant activity, with most compounds showing potent and significant results compared to standards. researchgate.net

Neuroprotective Research and Enzyme Inhibition Studies

The role of indole derivatives in neuroprotection and enzyme inhibition is an emerging area of research. Enzymes are critical in many pathological conditions, and their inhibition is a key strategy in drug development. mdpi.com While specific studies focusing solely on the neuroprotective effects of this compound are limited, the broader class of indole derivatives has been investigated for such properties. For example, azafluorene (B8703113) derivatives, which can be synthesized from indole precursors, are being explored for their potential in treating neurodegenerative diseases. nih.gov

Enzyme inhibition is a common mechanism of action for many biologically active indole derivatives. As mentioned earlier, indole-based compounds have been shown to inhibit enzymes like COX-2, which is involved in inflammation. eurekaselect.comresearchgate.net Furthermore, the inhibition of CBP/EP300 bromodomains by 1-(1H-indol-1-yl)ethanone derivatives highlights their potential in cancer therapy through epigenetic mechanisms. nih.gov

Antiparasitic and Antimalarial Investigations

The indole scaffold is a significant structural motif in the development of novel antiparasitic and antimalarial agents. nih.gov Malaria, a global health concern caused by Plasmodium parasites, necessitates the continuous search for new treatments due to the emergence of drug-resistant strains. nih.gov Indole derivatives have demonstrated promising in vitro and in vivo activity against both drug-sensitive and drug-resistant malaria parasites, highlighting the potential of this chemical class. nih.gov

While direct studies on the antimalarial activity of this compound are not extensively documented in the reviewed literature, the broader class of indole derivatives has been the focus of significant research. For instance, a new indole alkaloid, albidumine, was isolated from the stem bark of Chrysophyllum albidum and is thought to contribute to the plant's antimalarial properties. gsconlinepress.com Furthermore, various synthetic indole derivatives have been investigated for their antiparasitic activities. nih.gov

One study reported the synthesis of a library of diamidine indole derivatives that exhibited excellent inhibitory activity against T. brucei and P. falciparum with IC50 values in the nanomolar range. nih.gov Another research effort focused on indoloisoquinoline and indolizinoindolone scaffolds, which showed activity against the chloroquine-resistant Dd2 strain of P. falciparum and against both blood- and liver-stage malaria parasites, respectively. nih.gov These findings underscore the versatility of the indole core in designing new antiparasitic and antimalarial drugs.

Molecular Targets and Mechanistic Insights (Preclinical)

Indole-2-yl ethanone derivatives have been identified as a novel class of inhibitors for Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme involved in the immune escape of tumors. nih.gov The inhibitory activity of these compounds is dependent on an iron-coordinating group. nih.gov Structure-activity relationship (SAR) studies have shown that small substituents at the 5- and 6-positions of the indole ring, as well as N-methylation and variations in the aromatic side chain, are generally well-tolerated, leading to compounds with micromolar IC50 values in both in vitro and in vivo assays. nih.gov

The indole nucleus is also a key feature in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. nih.govrsc.org COX-2 is an enzyme that becomes overexpressed during inflammation. nih.gov Selective COX-2 inhibitors offer the potential for anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Studies on 2,3-diaryl-substituted indoles have demonstrated their inhibitory activity against COX-2 in the low micromolar range. rsc.org

Furthermore, indole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Tyrphostins, which are tyrosine kinase inhibitors, have been synthesized with indole-based structures and have shown potent anticancer activity. nih.gov Docking studies have suggested that certain indole-based acrylonitriles could act as potential kinase inhibitors, with some showing preferential activity against VEGFR-2 over EGFR. nih.gov

A significant area of research for indole derivatives is their ability to inhibit tubulin polymerization. nih.govtdl.orgnih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Certain arylthioindole derivatives have been found to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov Some of these compounds have demonstrated greater potency than established agents like vincristine (B1662923) and paclitaxel. nih.gov The introduction of modifications to the indole structure can lead to compounds that not only inhibit tubulin polymerization but also act as vascular disrupting agents (VDAs) in cancer models. tdl.org

The NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses, can also be modulated by certain compounds. nih.gov While direct evidence for this compound is not specified, the broader context of cellular pathway modulation by various agents is an active area of investigation.

Indole derivatives have been studied as ligands for various receptors, including serotonin (B10506) receptors. nih.gov Molecular docking studies of certain indole derivatives with serotonin 5-HT1A and 5-HT2A receptors have revealed that a key interaction is the formation of a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov

In the context of HIV-1 integrase inhibition, indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor and also inhibits the strand transfer activity of the integrase. medchemexpress.com This inhibition is achieved by chelating the Mg2+ ion at the active site and interacting with a hydrophobic cavity. medchemexpress.com

A promising strategy to combat antibiotic resistance is the inhibition of bacterial virulence factors. dntb.gov.ua Bacterial cystathionine-γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, contributing to their resistance to antibiotics. nih.govmdpi.com Derivatives of 6-bromoindole (B116670) have been identified as selective and potent inhibitors of bCSE. nih.govmdpi.com Specifically, compounds designated as NL1, NL2, and NL3, which are all based on the 6-bromoindole scaffold, have been shown to enhance the efficacy of antibiotics against pathogenic bacteria. mdpi.com

Biofilm formation is another critical virulence mechanism that contributes to antibiotic resistance. mdpi.com Indole derivatives have demonstrated anti-biofilm activity. nih.gov For example, the marine alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its synthetic derivatives have been shown to inhibit the formation of microbial biofilms and disaggregate existing ones. nih.gov Other natural and synthetic compounds are also being explored for their ability to interfere with biofilm formation at various stages, including adhesion and proliferation. nih.gov

Preclinical In Vivo Studies of Indole-2-yl Ethanone Derivatives

Preclinical in vivo studies have provided evidence for the therapeutic potential of indole-2-yl ethanone derivatives and related compounds. In the context of cancer, a mouse xenograft model using MGC-803 cells showed significant tumor growth inhibition of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, for a particular tubulin-targeting indole derivative, without observable toxicity. nih.gov Similarly, in a xenograft model of MHCC-97H cells, another indole derivative demonstrated a 75.4% inhibition of tumor growth without notable toxicity. nih.gov

Furthermore, in vivo studies on indole-chalcone derivatives designed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase have shown promising results. nih.gov An indole derivative acting as an LSD1 inhibitor exhibited favorable metabolic stability and a strong antitumor effect in A549 xenograft models. nih.gov These preclinical findings support the continued development of indole-based compounds for various therapeutic applications.

Data Tables

Table 1: Investigated Biological Activities of Indole Derivatives

Biological Activity Target/Mechanism Compound Class/Example Key Findings
Antiparasitic/Antimalarial Plasmodium falciparum Diamidine indole derivatives Nanomolar IC50 values against T. brucei and P. falciparum. nih.gov
IDO Inhibition Indoleamine 2,3-dioxygenase (IDO) Indole-2-yl ethanone derivatives Micromolar IC50 values; activity dependent on an iron-coordinating group. nih.gov
COX-2 Inhibition Cyclooxygenase-2 (COX-2) 2,3-Diaryl-substituted indoles Low micromolar inhibition of COX-2. rsc.org
Tubulin Polymerization Inhibition Tubulin Arylthioindoles Potent inhibition of tubulin polymerization, some more so than vincristine. nih.gov
Bacterial Virulence Inhibition Bacterial cystathionine-γ-lyase (bCSE) 6-Bromoindole derivatives (NL1, NL2, NL3) Potentiation of antibiotic effects against pathogenic bacteria. mdpi.com

Table 2: Preclinical In Vivo Studies of Indole Derivatives

Compound Type Cancer Model Key Findings
Tubulin-targeting indole derivative MGC-803 xenograft 70-80% tumor growth inhibition at 15-30 mg/kg. nih.gov
Dual-targeted indole derivative MHCC-97H xenograft 75.4% tumor growth inhibition. nih.gov

Structure Activity Relationship Sar Studies of 1 6 Bromo 1h Indol 2 Yl Ethanone Analogues

Correlation Between Structural Features and Molecular Interactions with Targets

The biological effects of 1-(6-bromo-1H-indol-2-yl)ethanone analogues are a direct result of their molecular interactions with specific biological targets. The indole (B1671886) scaffold itself is considered a "privileged structure" in drug discovery, as it can mimic the structure of peptides and bind to a variety of enzymes and receptors. researchgate.netchula.ac.th

The bromine atom at the C-6 position can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. nih.govresearchgate.net The ethanone (B97240) moiety at C-2 often acts as a key anchoring group, forming hydrogen bonds or coordinating with metal ions in the active site of enzymes like IDO. nih.govsigmaaldrich.com The N-H group of the indole ring can also act as a hydrogen bond donor, further stabilizing the compound within the binding pocket.

Co-crystal structures of related indole derivatives with their targets have provided detailed insights into these interactions. For example, the crystal structure of a 1-(1H-indol-1-yl)ethanone derivative in complex with the CBP bromodomain revealed the key interactions responsible for its inhibitory activity, providing a solid basis for further optimization. nih.gov

Design Principles for Enhanced Potency and Selectivity

Based on extensive SAR studies, several design principles have emerged for developing potent and selective analogues of this compound.

Strategic Halogenation: The placement of halogens, particularly bromine, at specific positions on the indole ring (such as C-6) can be exploited to enhance potency through favorable interactions like halogen bonding. nih.govresearchgate.net The number and position of halogens must be carefully optimized to avoid detrimental effects. nih.gov

Functionalization of the Ethanone Moiety: The ethanone group at C-2 is a key site for modification. Introducing linkers with specific coordinating groups can be essential for activity against certain targets like metalloenzymes. nih.govsigmaaldrich.com

N-Substitution for Physicochemical Property Modulation: Substitution at the indole nitrogen can be used to improve properties such as solubility, metabolic stability, and cell permeability, without necessarily diminishing the primary binding interactions. nih.govsigmaaldrich.com

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core indole-ethanone pharmacophore, exploration of different heterocyclic cores or bioisosteric replacement of certain functional groups can lead to novel compounds with improved properties.

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with enhanced potency, selectivity, and drug-like properties for a variety of therapeutic applications.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for 1-(6-bromo-1H-indol-2-yl)ethanone are not extensively detailed in publicly available literature, research on analogous indole (B1671886) derivatives provides a framework for understanding its potential interactions. For instance, studies on various indole-based compounds have shown their ability to bind to a range of biological targets, including enzymes and receptors. Docking studies on similar 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine have been performed against the androgen receptor, revealing key binding interactions. The general binding mode for indole derivatives often involves hydrogen bonding from the indole N-H group and hydrophobic interactions from the bicyclic ring system. The bromine atom at the 6-position of this compound can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. The acetyl group at the 2-position can act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. For indole derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These studies on related indolylpropyl-piperazine derivatives have helped to identify the key structural features required for high affinity towards targets like the serotonin (B10506) transporter. Although a specific QSAR model for this compound is not documented, the methodology would involve generating a dataset of related compounds with their measured biological activities, calculating various molecular descriptors, and then using statistical methods to build a predictive model.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule.

DFT calculations can be used to determine the geometry, electronic structure, and reactivity of this compound. A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing acetyl group and the bromine atom would be expected to influence the electron density distribution across the indole ring system, affecting the energies of the HOMO and LUMO. Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Quantum chemical methods can also be used to accurately calculate the interaction energy between this compound and its biological target or solvent molecules. These calculations can decompose the total interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This level of detail helps to understand the fundamental nature of the binding forces, which is essential for rational drug design.

In Silico Prediction of Pharmacological Profile and Drug-Likeness

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general "drug-likeness." These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, drug-likeness can be assessed using rules like Lipinski's Rule of Five. A compound is generally considered drug-like if it has:

A molecular weight (MW) less than 500 g/mol .

A logP (a measure of lipophilicity) less than 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

The properties for this compound can be calculated as shown in the table below.

PropertyValueLipinski's Rule Compliance
Molecular Weight238.08 g/mol
logP (XLogP3)2.4
Hydrogen Bond Donors1 (from the indole N-H)
Hydrogen Bond Acceptors2 (from the carbonyl oxygen and indole nitrogen)

Advanced Derivatives and Hybrid Scaffold Design Based on 1 6 Bromo 1h Indol 2 Yl Ethanone

Synthesis of Novel Indole-Ethanone Hybrids and Conjugates

The synthesis of hybrid molecules and conjugates from 1-(6-bromo-1H-indol-2-yl)ethanone involves strategic functionalization at its key reactive sites: the indole (B1671886) nitrogen, the ethanone (B97240) moiety, and the bromine-substituted C6 position. These modifications allow for the linkage of the core indole structure with other pharmacophores or molecular entities to create novel chemical architectures.

One common strategy involves the N-alkylation of the indole ring. For instance, using 6-bromoindole (B116670) as a foundational building block, various side chains can be introduced at the N1 position. This is typically achieved by deprotonating the indole nitrogen with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent. nih.govnih.gov This approach can be adapted to this compound to conjugate it with other heterocyclic systems or functional groups. For example, reacting the sodium salt of the parent compound with substituted chloromethyl derivatives, such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, leads to the formation of indole-furan hybrids. nih.govnih.gov

Another synthetic avenue explores the reactivity of the ethanone group. The α-carbon of the acetyl group can be halogenated, typically brominated, to create a reactive α-bromo ketone. This intermediate, 2-bromo-1-(6-bromo-1H-indol-2-yl)ethanone, serves as a powerful electrophile for constructing hybrids. It can react with various nucleophiles, such as thioureas or thioamides, to form thiazole-indole conjugates, a class of compounds with recognized biological potential.

The bromine atom at the C6 position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions enable the formation of C-C bonds, linking the indole scaffold to a wide range of aryl, heteroaryl, or alkynyl groups. This method is instrumental in creating complex biaryl or arylethynyl-indole hybrids. For example, coupling with various arylboronic acids can introduce diverse substituents at the C6 position, significantly expanding the chemical diversity of the derivatives. nih.gov

The table below summarizes synthetic strategies for creating hybrids from the parent compound.

Reactive Site Reaction Type Reagents & Conditions Product Type
Indole N-HN-Alkylation1. NaH, DMF/DMSO; 2. R-X (e.g., substituted alkyl halide)N-Substituted Indole Hybrids
Ethanone (C=O)Aldol CondensationAldehyde, Base (e.g., piperidine), EtOH, refluxChalcone-like Indole Hybrids
Ethanone (α-CH3)α-HalogenationBr2, HBr in Acetic Acidα-Halo-ketone Intermediate
α-Halo-ketoneHantzsch Thiazole SynthesisThiourea or ThioamideIndole-Thiazole Conjugates
C6-BrSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base6-Aryl-Indole Hybrids
C6-BrSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-Indole Hybrids

Bisindole and Polycyclic Indole Scaffolds with Bromo- and Ethanone Substructures

The construction of more rigid and complex polycyclic and bisindole scaffolds from this compound is a key area of synthetic exploration. These intricate structures are prevalent in natural products and often exhibit potent biological activities. researchgate.net Methodologies to build these frameworks typically involve intramolecular cyclizations or intermolecular cycloaddition reactions.

Polycyclic indole scaffolds can be accessed through intramolecular reactions that form new rings fused to the parent indole core. For example, an N-alkylated derivative bearing a terminal alkyne or alkene can undergo a ring-closing metathesis (RCM) or other metal-catalyzed cyclization to form a new ring between the N1 position and another part of the side chain. researchgate.net

Another powerful strategy is the Fischer indole synthesis, which can be adapted to create fused systems. A reaction between an indanone (a cyclic ketone fused to a benzene (B151609) ring) and a hydrazine (B178648) under acidic conditions can form a new indole ring, leading to indeno[1,2-b]indoles. nih.gov By analogy, the ethanone group of this compound could be elaborated into a more complex ketone, which could then serve as a precursor in a similar intramolecular cyclization to build a new carbocyclic or heterocyclic ring fused at the C2 and C3 positions.

The synthesis of bisindole scaffolds often relies on oxidative coupling reactions or palladium-catalyzed cross-coupling strategies. While direct oxidative coupling can be challenging to control, a more rational approach involves creating an indole-indole bond through a Suzuki or similar cross-coupling reaction. For this, one indole unit would be functionalized with a boronic acid (or ester) and the other with a halide. The C6-bromo position of this compound makes it an ideal substrate for coupling with an indolylboronic acid derivative to furnish a 6-(indolyl) substituted product, a type of bisindole.

The table below outlines selected approaches for these advanced scaffolds.

Scaffold Type Synthetic Approach Key Intermediate/Reaction Description
Fused Polycyclic IndoleIntramolecular CyclizationN-alkylation followed by Ring-Closing Metathesis (RCM) or Friedel-Crafts type reaction.A side chain attached to the indole nitrogen is cyclized back onto the indole ring or another part of the molecule. researchgate.net
Fused Polycyclic IndoleCycloaddition ReactionsDearomatization of the indole via [4+2] or [3+2] cycloadditions.The indole π-system acts as a diene or dienophile to build new, complex, and stereochemically rich ring systems. nih.gov
BisindolePalladium-Catalyzed Cross-CouplingSuzuki coupling of the C6-Br with an indolylboronic acid.Forms a direct C-C bond between two distinct indole nuclei.

Rational Design of Derivatives for Multi-Target Approaches

The rational design of derivatives based on the this compound scaffold for multi-target approaches is guided by structure-activity relationship (SAR) studies and computational modeling. The goal is to create single chemical entities that can modulate multiple biological targets, which is a promising strategy for complex diseases. The indole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for numerous receptors. nih.gov

The design process often begins by identifying the key pharmacophoric features of the parent compound. The indole N-H can act as a hydrogen bond donor, the ethanone carbonyl as a hydrogen bond acceptor, and the aromatic system as a source of π-stacking interactions. The bromo substituent can form halogen bonds or serve as a point for synthetic modification.

For a multi-target approach, derivatives are designed to incorporate pharmacophores known to interact with different targets. For example, to target both a kinase and a bromodomain, one might hybridize the indole scaffold with a functional group known to bind to the acetyl-lysine binding pocket of a bromodomain. Research on 1-(1H-indol-1-yl)ethanone derivatives has identified potent inhibitors of the CBP/EP300 bromodomain, highlighting the potential of this scaffold. nih.gov By combining the structural features of a known kinase inhibitor with the indole-ethanone core, a dual-action molecule could be engineered.

The following table details design considerations for multi-target derivatives.

Target Class 1 Target Class 2 Design Strategy Example Modification on Scaffold
Protein KinasesBromodomainsIncorporate a moiety that mimics acetyl-lysine.Synthesize derivatives with a substituted amide or ester linked to the indole core, potentially via the ethanone group.
GPCRsIon ChannelsModify substituents on the indole and phenyl rings to optimize interactions with both receptor binding pockets.Use Suzuki coupling at C6-Br to add aryl groups that fit the pharmacophore model of a GPCR ligand.
Enzymes (e.g., COX)Transcription FactorsCreate hybrids that merge the indole core with known inhibitors of the second target.Link a known COX-2 inhibitory motif (like a sulfonamide) to the indole nitrogen or C6 position.

Development of Chemical Probes Based on the Compound's Reactivity

Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and functional characterization of molecular targets. The reactivity of this compound provides multiple handles for the development of such probes. A chemical probe typically consists of three parts: a recognition element (the core pharmacophore), a reporter tag (e.g., fluorescent dye, biotin), and a linker.

The C6-bromo atom is an ideal site for attaching linkers and reporter tags via cross-coupling reactions without significantly altering the core structure's interaction with its primary biological target. For instance, a Sonogashira coupling can be used to introduce an alkyne-functionalized linker. This terminal alkyne can then be used in a "click chemistry" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach a fluorescent dye like a rhodamine or a biotin (B1667282) tag for affinity purification experiments.

The ethanone group also offers opportunities for probe development. It can be converted into an oxime or hydrazone by reacting with an aminooxy- or hydrazine-functionalized reporter tag. This type of conjugation is often bio-orthogonal, meaning it can occur in a biological environment without interfering with native processes.

Furthermore, the compound can be modified to create a photo-affinity probe. This involves incorporating a photo-reactive group, such as a diazirine or an aryl azide (B81097), into the structure. Upon photoactivation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for the identification of the target protein.

The table below summarizes strategies for chemical probe development.

Probe Type Modification Site Chemical Strategy Application
Fluorescent ProbeC6-BrSuzuki or Sonogashira coupling with a dye-alkyne, followed by click chemistry.Cellular imaging and localization of the target protein.
Affinity ProbeC6-Br or N1-HAttachment of a biotin tag via a suitable linker.Target identification and pull-down assays from cell lysates.
Photo-affinity ProbeC6-BrIntroduction of a diazirine or aryl azide moiety via cross-coupling.Covalent labeling and unambiguous identification of the direct biological target(s).
Activity-Based ProbeEthanone (α-carbon)Conversion to a reactive electrophile (e.g., α-bromo or α,β-unsaturated ketone).Covalent modification of active site residues (e.g., cysteine) in enzymes.

Future Research Directions and Therapeutic Prospects

Exploration of Novel Synthetic Pathways for Derivatization

The therapeutic potential of 1-(6-bromo-1H-indol-2-yl)ethanone can be significantly expanded through the exploration of novel synthetic pathways for its derivatization. Future research in this area will likely focus on several key strategies to generate a diverse library of analogues for biological screening.

One promising avenue is the development of more efficient and versatile methods for substitution at various positions of the indole (B1671886) ring. While classical methods like Fischer indole synthesis provide a foundational approach, contemporary techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig) can be employed to introduce a wide array of substituents at the bromine-bearing 6-position. These methods would allow for the systematic variation of electronic and steric properties at this position to probe structure-activity relationships.

Furthermore, derivatization of the acetyl group at the 2-position offers another critical handle for modification. For instance, α-halogenation of the acetyl group can be a precursor for the introduction of various nucleophiles, leading to the synthesis of novel side chains. Aldol condensation reactions with various aldehydes could also be explored to extend the carbon framework and introduce additional functional groups.

The development of one-pot synthesis methodologies will also be crucial for the rapid generation of diverse derivatives. mdpi.com Such approaches, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste, accelerating the drug discovery process.

Identification of New Biological Targets and Pathways

The indole scaffold is known to interact with a wide range of biological targets, and derivatives of this compound are likely to exhibit a similarly broad spectrum of activities. Future research should focus on identifying novel biological targets and elucidating the molecular pathways through which these compounds exert their effects.

Given the established anticancer properties of many indole derivatives, a primary focus will be on cancer-related targets. nih.govmdpi.comresearchgate.net For example, indole compounds have been shown to inhibit protein kinases, which are critical regulators of cell growth and proliferation. mdpi.com Screening of this compound derivatives against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), could reveal potent and selective inhibitors. nih.gov Another important area of investigation is the ability of these compounds to interfere with tubulin polymerization, a validated target for cancer chemotherapy. nih.gov

Beyond cancer, the antiviral potential of indole derivatives is another promising area of exploration. Specifically, their ability to inhibit the entry of viruses like HIV-1 by targeting viral glycoproteins warrants further investigation. acs.orgnih.gov The anti-inflammatory properties of indole-containing compounds, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2), also represent a significant therapeutic opportunity. eurekaselect.comresearchgate.net

Advanced SAR and Mechanistic Elucidation Studies

A systematic and in-depth understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates. For this compound, future SAR studies will need to be comprehensive, exploring the impact of modifications at multiple positions of the molecule. gardp.org

The bromine atom at the 6-position is a key feature. Its electron-withdrawing nature and ability to form halogen bonds can significantly influence the binding affinity of the molecule to its biological target. SAR studies should involve replacing the bromine with other halogens (fluorine, chlorine, iodine) and with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.

The acetyl group at the 2-position is another critical determinant of biological activity. Modifications to this group, such as converting it to other carbonyl-containing moieties (e.g., amides, esters) or extending the alkyl chain, will provide valuable insights into the optimal size, shape, and hydrogen-bonding capacity of this part of the molecule.

Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will be invaluable in guiding the synthetic efforts and in understanding the molecular basis of action. nih.gov These in silico methods can help to predict the binding modes of the compounds to their targets and to identify key structural features that contribute to their biological activity.

Design of Highly Selective and Potent Analogues for Specific Therapeutic Areas

Building upon the knowledge gained from SAR and mechanistic studies, the ultimate goal is to design and synthesize highly selective and potent analogues of this compound for specific therapeutic applications.

For instance, in the realm of oncology, the design of analogues with enhanced selectivity for cancer-specific targets over their normal cellular counterparts is a key objective. This can be achieved by exploiting subtle differences in the active sites of these targets. The introduction of specific functional groups that can form targeted interactions with the desired protein can lead to a significant improvement in selectivity and a reduction in off-target effects.

The development of multi-target agents is another promising strategy. nih.govnih.gov Many complex diseases, such as cancer, involve multiple pathological pathways. Compounds that can simultaneously modulate several of these pathways may offer superior therapeutic efficacy compared to single-target agents. The versatile scaffold of this compound is well-suited for the development of such multi-targeted ligands.

Q & A

Basic: What are the optimal synthetic routes for 1-(6-bromo-1H-indol-2-yl)ethanone in laboratory settings?

Answer:
The synthesis typically involves bromination of an indole precursor followed by acylation. A standard method includes:

  • Bromination : Direct bromination of 1H-indole derivatives using brominating agents (e.g., NBS or Br₂ in a suitable solvent).
  • Acylation : Reaction of the brominated indole (e.g., 6-bromoindole) with ethanoyl chloride in the presence of a base like pyridine to introduce the ethanone moiety .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol is used for isolation.
    Key Considerations : Ensure anhydrous conditions during acylation to prevent hydrolysis of the ethanoyl chloride. Monitor reaction progress via TLC.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the indole proton (NH, ~δ 11 ppm), aromatic protons (δ 6.5–8.0 ppm), and carbonyl (C=O, ~δ 190 ppm in ¹³C).
    • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₀H₈BrNO⁺: 238.9784).
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .

Advanced: What strategies are employed to functionalize the indole core for biological activity studies?

Answer:
Functionalization focuses on two sites:

  • C3 Position : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) or palladium-catalyzed cross-coupling (Suzuki, Heck) to introduce aryl/heteroaryl groups .
  • Ethanone Moiety :
    • Nucleophilic Addition : Grignard reagents or hydride reduction (e.g., NaBH₄) to generate secondary alcohols.
    • Condensation Reactions : Formation of Schiff bases with amines for bioactive derivatives .
      Example : Use of 2-bromo-1-(1H-pyrrol-1-yl)ethanone (from ) as a model for substitution reactions.

Advanced: How can researchers resolve contradictions in reported biological activities of brominated indole derivatives?

Answer:
Contradictions may arise due to assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell lines, incubation times).
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
  • Mechanistic Studies : Employ knockout cell lines or enzyme inhibition assays to isolate targets (e.g., kinase inhibition for anticancer activity) .
    Case Study : For 1-(5-bromo-1H-indol-3-yl)-2-chloro-ethanone ( ), conflicting cytotoxicity data were resolved by testing in multiple cancer cell lines (e.g., MCF-7 vs. HepG2).

Advanced: What computational methods predict the reactivity and binding modes of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites on the indole ring .
  • Molecular Docking : Screens derivatives against protein targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
    Example : PubChem’s CID 2187699 ( ) provides structural data for docking studies on trifluoroacetyl derivatives.

Basic: What are the key reactivity patterns of this compound?

Answer:

  • Indole Core :
    • Electrophilic substitution at C3 (favored due to electron-rich π-system).
    • NH deprotonation under basic conditions for alkylation.
  • Ethanone Group :
    • Knoevenagel condensation with active methylene compounds.
    • Reduction to alcohol (e.g., using NaBH₄/CeCl₃) for prodrug synthesis .
      Note : Bromine at C6 directs further substitution to C3 or C7 positions.

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Analog Synthesis : Prepare derivatives with modifications at:
    • Bromine position (C4, C5, C6).
    • Ethanone substituents (e.g., trifluoroacetyl, phenylsulfonyl) .
  • Bioassays : Test analogs in:
    • Anticancer : MTT assay (IC₅₀ determination).
    • Antimicrobial : Disk diffusion against Gram+/Gram- bacteria.
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituents with activity .

Advanced: What crystallographic techniques optimize refinement for brominated indole derivatives?

Answer:

  • Data Collection : High-resolution (≤0.8 Å) synchrotron data reduces errors in bromine atom positioning.
  • Refinement : SHELXL ( ) with anisotropic displacement parameters for Br and O atoms.
  • Validation : Check using PLATON’s ADDSYM to detect missed symmetry .
    Case Study : For 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone ( ), SHELXL achieved an R-factor of 0.038.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.